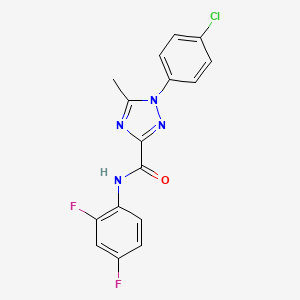

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYHWIAFXTWTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with 2,4-difluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

Key Steps:

-

Triazole Ring Formation :

-

The 1,2,4-triazole core is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate followed by treatment with carbon disulfide (CS₂) in basic media generates oxadiazole-2-thiones, which are further reacted with hydrazine hydrate to yield 4-amino-1,2,4-triazole-3-thiones .

-

Alkaline cyclization of acylthiocarbohydrazides (e.g., 18a–d ) produces 1,2,4-triazole-3-thiones in 52–88% yields .

-

-

Introduction of Substituents :

-

Carboxamide Formation :

Derivatization Reactions

The compound undergoes selective functionalization at the triazole ring, carboxamide, and aromatic substituents.

Reactive Sites:

Notable Derivatives:

Stability and Degradation

-

Thermal Stability : Stable up to 192–194°C (melting point) .

-

Photodegradation : Susceptible to UV-induced cleavage of the carboxamide bond, forming carboxylic acid and amine fragments .

-

Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Catalytic and Mechanistic Insights

Scientific Research Applications

Pharmacological Properties

-

Anti-inflammatory Activity

- Research indicates that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain triazole derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with the compound showing selective inhibition of COX-2 (IC50 = 20.5 µM) compared to COX-1 (IC50 > 100 µM) . This selectivity suggests a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin.

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. A study highlighted that triazole hybrids exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics . This positions the compound as a potential candidate for developing new antimicrobial agents.

-

Antioxidant Properties

- The antioxidant activity of triazole derivatives has been evaluated using the DPPH radical scavenging method. Compounds similar to 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide have shown good antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

Potential Therapeutic Applications

- Cancer Treatment

- Neurological Disorders

- Agricultural Applications

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated metabolic pathway. This inhibition can lead to the suppression of cell growth or the death of pathogenic organisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Electronic and Steric Effects

- Fluorine atoms also improve metabolic stability and membrane permeability .

- Methyl Group at Position 5 : The 5-methyl substituent on the triazole core is conserved across analogues (e.g., ), likely to prevent steric hindrance while maintaining planarity for π-π stacking interactions.

Biological Activity

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, commonly referred to as compound 321431-23-6, belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical formula of the compound is with a molecular weight of approximately 359.76 g/mol. The structure features a triazole ring substituted with chlorophenyl and difluorophenyl moieties, contributing to its biological properties.

Biological Activity Overview

Recent studies have highlighted the significant biological activities of triazole derivatives, including anticancer, antifungal, and antibacterial properties. The specific biological activities of compound 321431-23-6 are summarized below:

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. A notable study demonstrated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells. For instance:

- Cytotoxicity : Compound 321431-23-6 has shown promising cytotoxic effects against Hep-G2 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens; however, specific data on its antifungal activity remains limited.

Antibacterial Activity

Triazole derivatives have also been evaluated for antibacterial properties. The presence of electronegative substituents like fluorine and chlorine in the phenyl rings enhances antibacterial activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Electronegative Substituents : The presence of fluorine and chlorine enhances biological activity.

- Methyl Group : The methyl group at the 5-position of the triazole ring contributes positively to anticancer activity.

Table 1 summarizes key findings from SAR studies related to triazole derivatives:

| Compound | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| 321431-23-6 | 4-Chlorophenyl, 2,4-Difluorophenyl | ~10.99 | Anticancer (Hep-G2) |

| Similar Triazole Derivative | 3,4-Dichlorophenyl | ~11.5 | Anticancer (MCF-7) |

| Another Triazole | Various Alkyl Groups | ~12.93 | Anticancer |

Case Studies and Research Findings

- Study on Hep-G2 Cells : A recent investigation into the cytotoxic effects of various triazoles showed that compound 321431-23-6 exhibited significant inhibition of cell viability in Hep-G2 cells compared to control treatments .

- Comparative Analysis : In comparative studies, similar compounds demonstrated varying degrees of cytotoxicity based on their substituent groups. The most effective compounds were those with multiple halogen substitutions .

- Mechanistic Insights : Research indicates that triazole derivatives may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Q & A

Q. What are the critical steps in synthesizing 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

The synthesis involves condensation reactions and purification strategies. For example, analogous triazole derivatives are synthesized via reactions between hydrazides and imidoyl chlorides in polar aprotic solvents like N,N-dimethylacetamide, followed by reflux and column chromatography (e.g., silica gel with cyclohexane/ethyl acetate mixtures) . Key considerations include optimizing reaction time (5–12 hours), stoichiometric ratios, and solvent selection to minimize side products.

Q. How can structural characterization of this compound be performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, similar triazole derivatives were crystallized via slow evaporation, revealing bond angles and substituent orientations critical for activity . Complementary techniques include:

Q. What preliminary assays evaluate its biological activity?

Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cytotoxicity screens (MTT assay) are common. For triazole analogs, IC50 values are determined using dose-response curves, with positive controls like celecoxib . Ensure solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid artifacts.

Advanced Research Questions

Q. How can computational methods predict the compound’s target interactions?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding to targets like COX-2. Use quantum chemical calculations (DFT) to optimize geometries and predict electrostatic potentials. ICReDD’s integrated computational-experimental workflows can prioritize high-affinity derivatives . Validate predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Q. What strategies address low aqueous solubility in in vitro assays?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters).

- Nanoformulation : Use liposomes or cyclodextrin complexes (e.g., 10–100 nm particles via sonication).

- Co-solvents : Optimize PEG-400/water ratios to balance solubility and biocompatibility .

Q. How can structural modifications enhance selectivity for a target enzyme?

- Substituent tuning : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and hydrogen bonding.

- Steric hindrance : Introduce bulky substituents (e.g., adamantyl) to block off-target binding pockets.

- Compare with analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which showed improved COX-2 selectivity via methoxy group adjustments .

Q. How should contradictory bioactivity data across studies be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic stability testing : Use liver microsomes to identify degradation products interfering with activity.

- Structural validation : Re-analyze compound integrity via LC-MS post-assay to rule out decomposition .

Methodological Guidance

Q. What experimental design (DoE) approaches optimize synthesis yield?

Apply factorial designs (e.g., 2<sup>3</sup> designs) to test variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.